alpha-Allyl-alpha-(p-carboxyphenyl)allophanyl-gamma-methyl-gamma-butyrolactone

Description

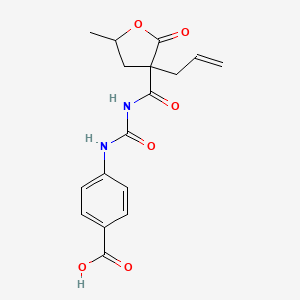

alpha-Allyl-alpha-(p-carboxyphenyl)allophanyl-gamma-methyl-gamma-butyrolactone is a gamma-butyrolactone derivative characterized by a five-membered lactone ring substituted with:

- An allyl group at the alpha position.

- A p-carboxyphenyl allophanyl group (a urea-derived moiety attached to a para-carboxy-substituted benzene ring) at the alpha position.

- A methyl group at the gamma position.

Its molecular formula is C₁₆H₁₈N₂O₄, and its structural complexity confers distinct physicochemical and pharmacological properties.

Properties

CAS No. |

41205-47-4 |

|---|---|

Molecular Formula |

C17H18N2O6 |

Molecular Weight |

346.3 g/mol |

IUPAC Name |

4-[(5-methyl-2-oxo-3-prop-2-enyloxolane-3-carbonyl)carbamoylamino]benzoic acid |

InChI |

InChI=1S/C17H18N2O6/c1-3-8-17(9-10(2)25-15(17)23)14(22)19-16(24)18-12-6-4-11(5-7-12)13(20)21/h3-7,10H,1,8-9H2,2H3,(H,20,21)(H2,18,19,22,24) |

InChI Key |

PFNFSHYWOXSVHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)NC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Key Reaction Steps and Conditions

Preparation of Alpha-Substituted Gamma-Butyrolactones

A relevant preparation method for alpha-substituted gamma-butyrolactones, such as alpha-acetyl-gamma-butyrolactone, involves acylation of gamma-butyrolactone with aldehydes or esters under basic catalysis. The process can be summarized as follows:

- Starting Materials: Gamma-butyrolactone and an aldehyde (e.g., acetaldehyde) or ester.

- Catalyst: Inorganic bases such as sodium carbonate, sodium bicarbonate, potassium carbonate, or potassium bicarbonate.

- Solvent: Organic solvents including ethyl acetate, isopropyl acetate, methyl acetate, dichloromethane, chloroform, or tetrahydrofuran.

- Reaction Conditions:

- Temperature range: 50–120 °C, typically 85–98 °C.

- Pressure: 0.1–1.0 MPa (autoclave conditions).

- Stirring time: 6–8 hours at 20–35 °C for pre-reaction mixing, followed by acetylation reaction for 1.5–2 hours.

- Procedure:

- The organic solvent and inorganic base are first combined and heated.

- Gamma-butyrolactone and a mixed solution of solvent and aldehyde are added simultaneously at controlled rates to maintain a molar ratio of gamma-butyrolactone to aldehyde of approximately 1:1 to 1:1.2.

- Post-reaction, the mixture is neutralized with dilute acid (e.g., hydrochloric or sulfuric acid at 30–80% concentration) to pH 6–7.

- The product is isolated via stirring, filtering, washing, vacuum concentration, and vacuum rectification.

| Parameter | Value/Range |

|---|---|

| Solvent | Isopropyl acetate |

| Inorganic base | Potassium carbonate |

| Gamma-butyrolactone | 500 mmol |

| Acetaldehyde | 600 mmol (molar ratio 1:1.2) |

| Temperature (addition) | 70–74 °C |

| Addition time | ~1 hour |

| Acetylation reaction temp | 94–98 °C |

| Pressure | 0.1–1.0 MPa |

| Reaction time (acetylation) | 1.5 hours |

| pH adjustment acid | 50% hydrochloric acid |

| Post-treatment steps | Stirring, filtering, washing, vacuum concentration, rectification |

This method yields alpha-acetyl-gamma-butyrolactone with high efficiency, safety, and environmental compatibility, making it suitable for industrial scale-up.

Introduction of Allophanyl and p-Carboxyphenyl Groups

The allophanyl moiety, a urea derivative, is introduced typically via reaction of an isocyanate or carbamoyl chloride intermediate with an amine bearing the p-carboxyphenyl substituent. The process involves:

- Synthesis of the allophanyl intermediate by reacting phenylurea derivatives with the gamma-butyrolactone substituted intermediate.

- Allyl substitution is introduced via allylation reactions, often using allyl halides or allyl alcohols under basic or catalytic conditions.

- Protection/deprotection steps may be employed to maintain functional group integrity during multi-step synthesis.

Due to the lack of direct patent or literature data on the exact compound, these steps are inferred from standard organic synthesis practices for similar urea and lactone derivatives.

Reaction Mechanism Insights

- The acylation of gamma-butyrolactone with aldehydes under basic catalysis proceeds via nucleophilic attack of the lactone ring on the aldehyde carbonyl, forming a beta-hydroxy ester intermediate.

- Subsequent dehydration and rearrangement yield the alpha-substituted lactone.

- The allophanyl group formation involves nucleophilic substitution on isocyanate intermediates, forming stable urea linkages.

- Allylation typically proceeds through SN2 mechanisms facilitated by base catalysts.

Data Tables Summarizing Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Acylation of gamma-butyrolactone | Gamma-butyrolactone, acetaldehyde, K2CO3, isopropyl acetate, 85–98 °C, 0.1–1.0 MPa | Introduce alpha-acetyl group | Controlled addition rates critical |

| 2. pH Adjustment | Dilute HCl (30–80%), temperature ≤15 °C | Neutralize reaction mixture | Prevents decomposition |

| 3. Post-treatment | Stirring, filtering, washing, vacuum concentration, rectification | Purification and isolation | Ensures high purity |

| 4. Allophanyl group formation | Phenylurea derivatives, isocyanates, allyl halides, base catalysts | Attach allophanyl and allyl groups | Multi-step, requires protection |

Research Outcomes and Industrial Relevance

- The described preparation method for alpha-substituted gamma-butyrolactones demonstrates high yields, cost-effectiveness, and safety, especially when using inorganic bases and avoiding hazardous reagents like sodium metal or ethylene oxide.

- The use of organic solvents such as isopropyl acetate offers environmental advantages and ease of product isolation.

- The controlled addition and reaction conditions minimize side reactions and improve product quality.

- Although direct synthesis data for alpha-Allyl-alpha-(p-carboxyphenyl)allophanyl-gamma-methyl-gamma-butyrolactone is scarce, the analogs’ preparation methods provide a robust framework for its synthesis.

- The compound’s complex structure suggests that industrial synthesis would require careful optimization of each step, particularly the allophanyl and allyl group introductions, to ensure regio- and stereochemical control.

Chemical Reactions Analysis

Lactone Ring Formation

The γ-butyrolactone core is often synthesized through oxidation of aldehydes to acids, followed by cyclization. For example, oxidation of 2-methylene-3-methyl-4-hydroxybutyraldehyde with peracids (e.g., peracetic acid) yields α-methylene-β-methyl-γ-butyrolactone directly . Transesterification of acetoxy groups to hydroxy may precede cyclization in some cases .

Substituent Modification

-

Allyl Group Addition : Allylation could proceed via enolate chemistry. For instance, reacting the lactone with allyl halides or alkenes under basic conditions to form a new carbon-carbon bond.

-

p-Carboxyphenyl Substitution : If the phenyl group is introduced via coupling, conditions such as palladium catalysts and boronic acids (Suzuki-Miyaura) may be required. Alternatively, substitution at a carboxylic acid site could involve amidation or esterification.

-

Methylene Group Formation : Similar to α-methylenelactones, formaldehyde and amines may participate in Mannich reactions to introduce methylene groups .

Potential Side Reactions

-

Epoxide Formation : Oxidation with peracids may produce epoxide by-products, as observed in α-methylene-β-methyl-γ-butyrolactone synthesis .

-

Polymerization : Residual starting materials (e.g., γ-butyrolactone) may lead to polymer formation during reactions .

Functional Groups

-

Lactone Ring : Susceptible to ring-opening under acidic or basic conditions, potentially leading to ester or carboxylic acid derivatives.

-

Carboxylic Acid (p-Carboxyphenyl) : May participate in amidation, esterification, or decarboxylation reactions.

-

Allyl Group : Prone to electrophilic addition (e.g., epoxidation, dihydroxylation) or polymerization.

-

Methyl Group : Likely inert under mild conditions but could undergo oxidation under strong oxidizing agents.

Stability and Purification

-

Thermal Stability : Lactones are generally stable at moderate temperatures but may decarboxylate under high heat.

-

Purification : Distillation or chromatography may be required to isolate the compound, as residual starting materials or by-products (e.g., epoxides) are common .

Research Findings and Challenges

-

Scalability : Current methods for α-methylenelactones face challenges in scaling due to solvent flammability and residual by-products .

-

Cost : High-purity intermediates (e.g., α-oxalyl enolate salts) are critical for efficient synthesis but increase costs .

-

Structural Complexity : The presence of multiple substituents (allyl, p-carboxyphenyl, methyl) may complicate reaction specificity and require optimized conditions.

Structural Data

Scientific Research Applications

alpha-Allyl-alpha-(p-carboxyphenyl)allophanyl-gamma-methyl-gamma-butyrolactone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of alpha-Allyl-alpha-(p-carboxyphenyl)allophanyl-gamma-methyl-gamma-butyrolactone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

CID 159735 (Alpha-allyl-alpha-allophanyl-gamma-butyrolactone)

- Molecular Formula : C₁₆H₁₈N₂O₄ (identical to the target compound).

- Key Differences : Lacks the p-carboxyphenyl and gamma-methyl groups.

- Impact :

Alpha,alpha-Diphenyl-gamma-butyrolactone

- Molecular Formula : C₁₆H₁₄O₂.

- Key Differences : Replaces allyl and allophanyl groups with two phenyl rings .

- Impact :

p-Bromophenyl Analog

- Molecular Formula : C₁₆H₁₇BrN₂O₃ (bromine replaces the carboxy group).

- Impact: Enhanced steric bulk and electronegativity from bromine. Potential toxicity differences due to halogenation .

Physicochemical and Pharmacological Properties

Table 1: Comparative Properties

Pharmacokinetic and Toxicological Profiles

- Target Compound: The carboxy group may facilitate renal excretion or metabolic conjugation, reducing accumulation risks.

- Lumping Strategy : Compounds like the target are often grouped with other lactones for modeling, but its unique substituents necessitate individualized study to avoid oversimplification .

Research Findings and Implications

- NMR Analysis : Substituents in regions A and B (e.g., carboxyphenyl vs. phenyl) directly alter chemical shifts, aiding structural elucidation .

- Therapeutic Potential: The p-carboxyphenyl allophanyl group may improve selectivity for enzymes or receptors involved in inflammation or microbial pathogenesis, distinguishing it from non-polar analogs .

- Toxicity: Halogenated analogs (e.g., p-bromophenyl) show higher risks of organotoxicity, underscoring the importance of the carboxy group in safety .

Biological Activity

Alpha-Allyl-alpha-(p-carboxyphenyl)allophanyl-gamma-methyl-gamma-butyrolactone is a synthetic compound characterized by its unique structural features, including an allyl group and a butyrolactone moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.

Chemical Structure and Properties

- Chemical Formula : C16H18N2O4

- Molecular Weight : 302.33 g/mol

- CAS Number : 159735

The compound's structure includes both an allophanyl group and a gamma-butyrolactone ring, which are critical for its biological interactions.

Pharmacological Effects

Research indicates that compounds with a gamma-butyrolactone structure exhibit various pharmacological properties, including sedative and anxiolytic effects. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly the GABAergic system, which is crucial for inhibitory neurotransmission in the central nervous system.

- Sedative Effects : Similar compounds have been reported to possess sedative properties, likely due to their interaction with GABA receptors. For instance, gamma-butyrolactone (GBL) has been shown to exert sedative effects in animal models, leading to reduced locomotor activity and increased sleep duration .

- Potential Therapeutic Applications : The lactone moiety may also contribute to anti-inflammatory or analgesic properties, as seen in related compounds that modulate inflammatory pathways . This suggests potential applications in treating conditions such as anxiety disorders or chronic pain.

Toxicological Profile

The safety profile of this compound remains under investigation. However, related studies on gamma-butyrolactone indicate relatively low toxicity levels when administered at therapeutic doses. Long-term studies in rodents have not demonstrated significant carcinogenic effects .

Case Studies

- Sensitization Studies : In studies involving guinea pigs sensitized to various enantiomers of gamma-methyl-alpha-methylene-gamma-butyrolactone, it was found that the (-) enantiomer exhibited specific immunological responses, suggesting potential allergenic properties . This highlights the importance of stereochemistry in the biological activity of lactones.

- Animal Models : Experimental studies have demonstrated that compounds structurally similar to this compound can influence both behavioral and physiological responses in animal models . These findings support further exploration into the compound's efficacy and safety.

Comparative Analysis

Q & A

Q. What are the key considerations for synthesizing alpha-Allyl-alpha-(p-carboxyphenyl)allophanyl-gamma-methyl-gamma-butyrolactone under controlled laboratory conditions?

Methodological Answer:

- The compound’s synthesis likely involves multi-step reactions, such as coupling the allyl and p-carboxyphenyl groups to a gamma-methyl-gamma-butyrolactone core. Sodium dithionite-mediated reductions (as in analogous mercury-containing systems) may be relevant for protecting or activating functional groups during synthesis .

- Critical factors include inert atmosphere (e.g., nitrogen) to prevent oxidation, precise stoichiometric ratios (e.g., 1:1.4 molar ratios of reactants to reductants), and solvent selection (ethanol or aqueous ethanol for solubility and stability). Post-reaction purification via pH-dependent precipitation (e.g., adjusting to pH 4 for selective crystallization) is recommended .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- Infrared (IR) Spectroscopy : Identify lactone carbonyl stretches (~1750–1800 cm⁻¹) and carboxyphenyl C=O vibrations (~1680–1700 cm⁻¹). Cis-exo geometries (if applicable) may show distinct O–H stretches (~3600 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to resolve allyl protons (δ 5–6 ppm), aromatic protons from the p-carboxyphenyl group (δ 7–8 ppm), and lactone ring protons (δ 4–5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity and detect byproducts .

Q. What preliminary toxicity data exist for this compound, and how should researchers design in vitro assays to evaluate its safety profile?

Methodological Answer:

- While direct toxicity data are limited, structurally related lactones (e.g., gamma-butyrolactone derivatives) show neuroactive properties. Cross-reference databases like the Chemical Toxicity Database for analogs (e.g., alpha-allyl-gamma-valerolactone) to infer potential risks .

- Design assays using human cell lines (e.g., HepG2 for hepatic toxicity, SH-SY5Y for neurotoxicity) with dose-response curves (0.1–100 µM) and endpoints like mitochondrial viability (MTT assay) and reactive oxygen species (ROS) production .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., unexpected byproducts or variable purity levels) during synthesis?

Methodological Answer:

- Root-Cause Analysis : Investigate reaction conditions (e.g., trace oxygen leading to oxidation byproducts) or incomplete purification (e.g., residual sodium dithionite). Use LC-MS to identify impurities and adjust stoichiometry or reaction time .

- Uncertainty Quantification : Calculate method uncertainty by varying technical replicates (n ≥ 6) and biological replicates (n ≥ 3). For peptide/protein-based analogs, marker sensitivity and calibration ranges significantly affect reproducibility .

Q. What advanced strategies optimize the stereochemical control of the gamma-butyrolactone ring in this compound?

Methodological Answer:

- Chiral Catalysis : Use enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) to direct lactonization. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

- Stereochemical Analysis : Compare experimental IR spectra (e.g., cis-exo O–H peaks at ~3601 cm⁻¹) with computational models (DFT-based vibrational frequency calculations) .

Q. How can researchers design experiments to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Model the compound’s 3D structure (using software like AutoDock Vina) against potential targets (e.g., GABA receptors due to structural similarity to gamma-butyrolactone). Validate with in vitro binding assays (e.g., radioligand displacement) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) by titrating the compound into purified protein solutions .

Data Contradiction and Reproducibility

Q. How should researchers address variability in melting points or spectral data across different batches?

Methodological Answer:

- Standardized Protocols : Ensure consistent drying (lyophilization vs. vacuum drying) and solvent removal (rotary evaporation at controlled temperatures).

- Cross-Lab Validation : Share samples with collaborating labs for independent characterization. Discrepancies in melting points (>2°C) may indicate polymorphic forms or hydration states .

Q. What computational tools can predict the compound’s reactivity or degradation pathways under physiological conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the lactone ring and allyl group to predict hydrolysis susceptibility.

- QSPR Models : Use quantitative structure-property relationship models to estimate logP (lipophilicity) and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.